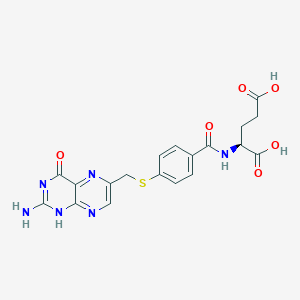

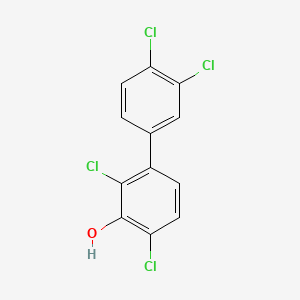

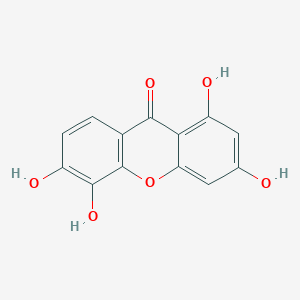

![molecular formula C21H23N3O2 B1664599 N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide CAS No. 544681-96-1](/img/structure/B1664599.png)

N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

説明

N-[4-(Diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (NDEA) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound with a range of biological activities and pharmacological effects. NDEA has been studied extensively and has been used in a variety of research applications, including in vivo and in vitro studies.

科学的研究の応用

Cardioprotection Against Doxorubicin-induced Toxicity

The compound 3i-1000 has shown potential in protecting against doxorubicin-induced cardiotoxicity both in vitro and in vivo . Doxorubicin is a widely used anticancer drug that causes dose-related cardiotoxicity. The compound 3i-1000 attenuated doxorubicin-induced increase in pro-B-type natriuretic peptide (proBNP) expression and caspase-3/7 activation in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) .

Modulation of Cardiac Subtype Cell Differentiation

GATA4-targeted compounds like 3i-1000 and 3i-1103 have been identified as differential modulators of atrial and ventricular gene expression . These compounds could be used to improve subtype-specific differentiation of endogenous or exogenously delivered progenitor cells in order to promote cardiac regeneration .

Inhibition of Hypertrophic Signalling

Compounds like 3i-1000, 3i-1047, 3i-1157, and 3i-1262 have been found to significantly attenuate ET-1-induced BNP activation . This suggests that these compounds could be used to switch hypertrophic signalling towards enhanced cardiomyocyte differentiation .

Modulation of Transcription Factors in Heart Failure Treatment

The compound 3i-1000 has been found to modulate the synergistic interaction of GATA4 and NKX2‐5 transcription factors, which mediate hypertrophic responses and remodeling in the heart . This modulation could potentially be used in the treatment of heart failure .

Direct Binding to GATA4

The compound 3i-1000 has been found to bind directly to GATA4 . This direct binding could potentially be used to target transcription factors in the treatment of various diseases .

Optoelectronic Applications

The compound N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has been found to exhibit suitable properties for optoelectronic devices and applications such as metal–organic semiconductor diodes .

Charge Transport Studies

The compound N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has been studied for its charge transport properties . These studies could potentially lead to its use in advanced electronic applications like OLEDs, OFETs, and electrochemical energy storage (EES) technology .

Organic Field Effect Transistor (OFET) Application

The compound N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has been used to calculate charge carrier mobility by fabricating an organic field effect transistor in bottom gate top contact geometry on Si/SiO2 substrate . This could potentially lead to its use in the development of more efficient, durable materials for the electronic industry .

作用機序

Target of Action

The primary targets of GATA4-NKX2-5-IN-1, also known as 3i-1000, are the transcription factors GATA4 and NKX2-5 . These transcription factors play a central role in various cellular processes, particularly in the heart, where they mediate hypertrophic responses and remodeling . NKX2-5 is one of the earliest markers of cardiac progenitor cells, and the loss or overexpression of NKX2-5 affects cardiac development .

Mode of Action

3i-1000 inhibits the GATA4–NKX2-5 transcriptional synergy in a dose-dependent manner . It has been shown to bind directly to GATA4 . This binding modulates the synergistic interaction of GATA4 and NKX2-5 . The compound exhibits no activity on the protein kinases involved in the regulation of GATA4 phosphorylation .

Biochemical Pathways

The interaction of 3i-1000 with GATA4 and NKX2-5 affects the transcriptional regulation of genes involved in cardiac hypertrophy and remodeling . GATA4 not only regulates the expression of Nkx2.5 but also binds to Nkx2.5, causing a conformational change that allows binding to the promoter of the atrial natriuretic factor (ANF), which in turn stimulates alternative pathways to promote cardiomyogenesis .

Pharmacokinetics

It’s known that the compound exhibits cardioprotective effects both in vitro and in vivo , suggesting that it has sufficient bioavailability to exert its effects in the heart.

Result of Action

The result of 3i-1000’s action is cardioprotection. By modulating the interaction of GATA4 and NKX2-5, it can delay and prevent pathological myocardial remodeling, a key process in the development of heart failure . It also modulates the hypertrophic agonist-induced cardiac gene expression .

特性

IUPAC Name |

N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-4-24(5-2)18-13-11-17(12-14-18)22-21(25)19-15(3)26-23-20(19)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDOZWWBHVIGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。